molecular formula C33H50NOPS B13652051 (R)-N-((R)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13652051
M. Wt: 539.8 g/mol
InChI Key: OKMMMAIWDYTDAQ-MSHIRHAASA-N
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Description

®-N-(®-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound featuring a unique combination of adamantane, phosphanyl, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves multi-step organic reactions. Key steps may include:

    Formation of the adamantane-phosphanyl intermediate: This step involves the reaction of adamantane derivatives with phosphanyl reagents under controlled conditions.

    Coupling with phenyl ethyl intermediates: The intermediate is then coupled with phenyl ethyl derivatives using catalysts such as palladium or nickel.

    Introduction of the sulfinamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phosphanyl or sulfinamide groups.

    Reduction: Reduction reactions can modify the sulfinamide group to amine derivatives.

    Substitution: The adamantane and phenyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, nickel, or other transition metal catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: May be used in the design of probes for studying biological processes.

Industry

    Material Science: Applications in the development of advanced materials with specific properties.

    Chemical Manufacturing: Used in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action for ®-N-(®-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide would depend on its specific application. In catalysis, it may act by coordinating to metal centers and facilitating electron transfer. In biological systems, it could interact with specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(®-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfonamide
  • ®-N-(®-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinylamine

Properties

Molecular Formula

C33H50NOPS

Molecular Weight

539.8 g/mol

IUPAC Name

N-[(1R)-1-[2-[bis(1-adamantyl)phosphanyl]phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C33H50NOPS/c1-22(34(5)37(35)31(2,3)4)29-8-6-7-9-30(29)36(32-16-23-10-24(17-32)12-25(11-23)18-32)33-19-26-13-27(20-33)15-28(14-26)21-33/h6-9,22-28H,10-21H2,1-5H3/t22-,23?,24?,25?,26?,27?,28?,32?,33?,36?,37?/m1/s1

InChI Key

OKMMMAIWDYTDAQ-MSHIRHAASA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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